6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline
Overview
Description
6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline is an organic compound that belongs to the quinoline family It is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a quinoline scaffold. One common method is the nucleophilic aromatic substitution reaction, where a quinoline derivative is reacted with a trifluoromethoxy reagent under basic conditions. Another approach involves the use of trifluoromethylation reagents, such as Togni’s reagent, to introduce the trifluoromethyl group onto the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated quinoline derivatives.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives.
Scientific Research Applications
6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethoxy)quinoline
- 2-(Trifluoromethyl)quinoline
- 4-Chloro-6-(trifluoromethyl)quinoline
Uniqueness
6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on the quinoline ring. This dual substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, which are not observed in compounds with only one of these substituents .
Properties
IUPAC Name |
6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)9-4-1-6-5-7(19-11(15,16)17)2-3-8(6)18-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPXMMZDYABQHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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